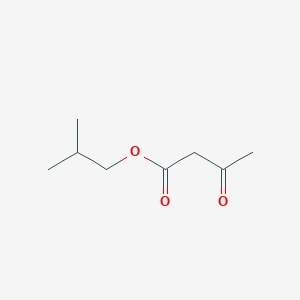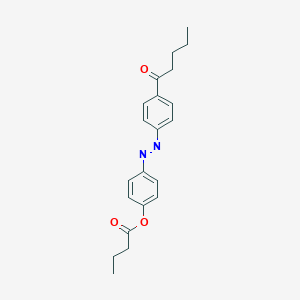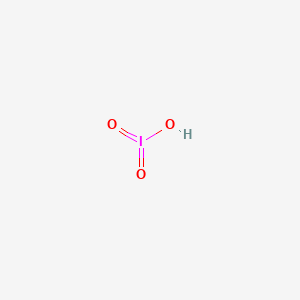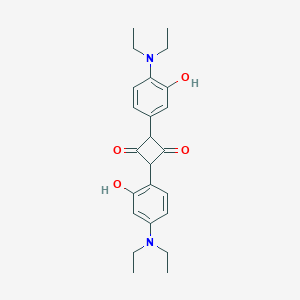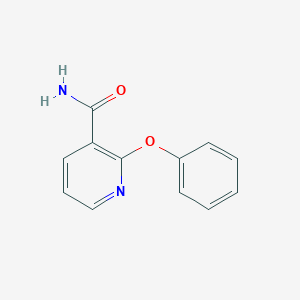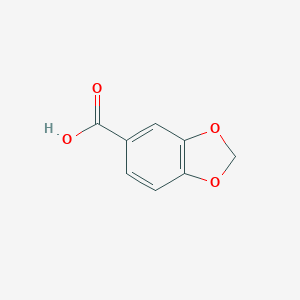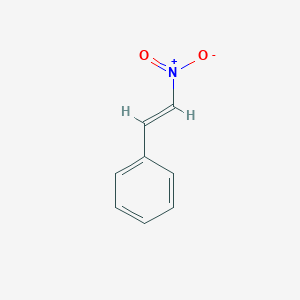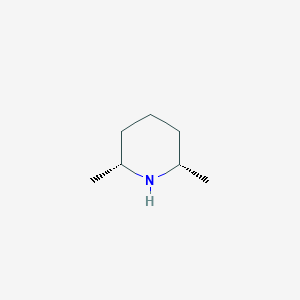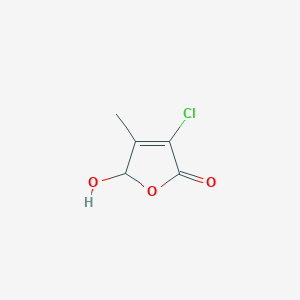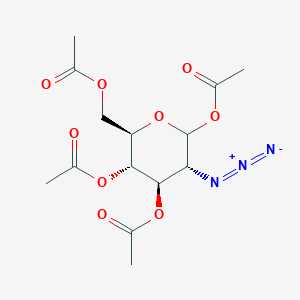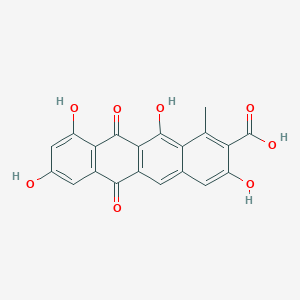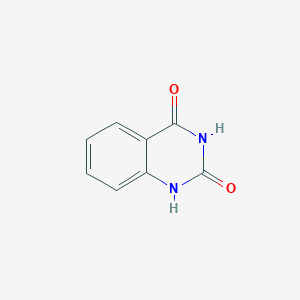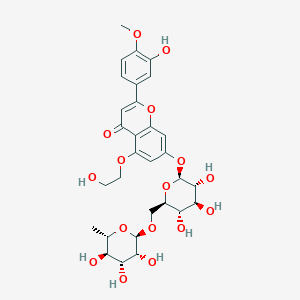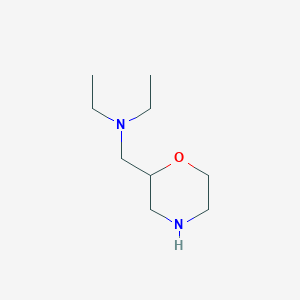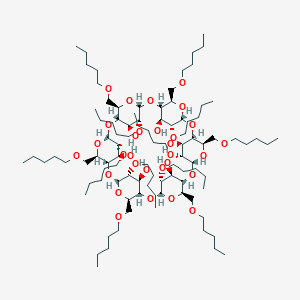
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is a modified cyclodextrin derivative known for its unique structural properties and applications in chiral separation techniques. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds, forming a truncated cone shape. The modification with pentyl groups enhances its ability to form inclusion complexes with various molecules, making it valuable in analytical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN involves the selective alkylation of the hydroxyl groups at the 2 and 6 positions of the glucose units in alpha-cyclodextrin. This is typically achieved using pentyl halides under basic conditions. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), with a base like sodium hydride (NaH) to deprotonate the hydroxyl groups, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN primarily undergoes inclusion complexation reactions due to its ability to encapsulate guest molecules within its hydrophobic cavity. This property is utilized in various chemical reactions, including:
Oxidation: The compound can form inclusion complexes with oxidizing agents, enhancing their stability and reactivity.
Reduction: Similar to oxidation, it can stabilize reducing agents through complexation.
Substitution: The pentyl groups can participate in substitution reactions, allowing further functionalization of the cyclodextrin.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure .
Major Products Formed
The major products formed from these reactions are inclusion complexes where the guest molecules are encapsulated within the cyclodextrin cavity. These complexes exhibit enhanced stability and reactivity, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complexation enhances the solubility, stability, and reactivity of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Vergleich Mit ähnlichen Verbindungen
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is unique compared to other cyclodextrin derivatives due to its specific modification with pentyl groups. Similar compounds include:
Heptakis(2,6-di-O-pentyl)-beta-cyclodextrin: Modified beta-cyclodextrin with similar properties but different cavity size.
Octakis(2,6-di-O-pentyl)-gamma-cyclodextrin: Modified gamma-cyclodextrin with a larger cavity size, suitable for larger guest molecules.
Heptakis(2,6-di-O-methyl)-beta-cyclodextrin: Another modified beta-cyclodextrin with methyl groups instead of pentyl groups, offering different inclusion properties.
These similar compounds highlight the versatility of cyclodextrin derivatives in various applications, with each modification providing unique properties tailored to specific needs .
Eigenschaften
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexapentoxy-5,10,15,20,25,30-hexakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,33,35,37,39,41-hexol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H180O30/c1-13-25-37-49-103-61-67-79-73(97)85(109-55-43-31-19-7)91(115-67)122-80-68(62-104-50-38-26-14-2)117-93(87(74(80)98)111-57-45-33-21-9)124-82-70(64-106-52-40-28-16-4)119-95(89(76(82)100)113-59-47-35-23-11)126-84-72(66-108-54-42-30-18-6)120-96(90(78(84)102)114-60-48-36-24-12)125-83-71(65-107-53-41-29-17-5)118-94(88(77(83)101)112-58-46-34-22-10)123-81-69(63-105-51-39-27-15-3)116-92(121-79)86(75(81)99)110-56-44-32-20-8/h67-102H,13-66H2,1-12H3/t67-,68-,69-,70-,71-,72-,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWDHAAIBGLSBD-LUCAGSRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCCC)OC4C(OC(C(C4O)OCCCCC)OC5C(OC(C(C5O)OCCCCC)OC6C(OC(C(C6O)OCCCCC)OC7C(OC(O2)C(C7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCCCCC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H180O30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1814.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
